Product packaging for Iometopane(Cat. No.:CAS No. 133647-95-7)

Iometopane

Cat. No.: B150704
CAS No.: 133647-95-7
M. Wt: 385.24 g/mol
InChI Key: SIIICDNNMDMWCI-YJNKXOJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iometopane, also known as RTI-55, is a phenyltropane-based compound that functions as a potent and non-selective inhibitor of the presynaptic dopamine transporter (DAT) and serotonin transporter (SERT) . Its high-affinity binding makes it a valuable tool in neuroscience research, particularly for studying the integrity and distribution of dopamine transporters in the brain . The primary research application of this compound is in the study of Parkinsonian syndromes. The radiolabeled form, [¹²³I]this compound, has been used in Single-Photon Emission Computed Tomography (SPECT) imaging to visualize DAT concentrations, which are significantly lower in presynaptic Parkinsonian syndromes like Parkinson's disease, multiple system atrophy, and progressive supranuclear palsy . This allows researchers to better differentiate these conditions from other disorders with similar symptoms, such as essential tremor or drug-induced parkinsonism, where DAT levels typically remain normal . The compound's mechanism of action involves binding to the dopamine transporter on the presynaptic terminals of nigrostriatal neurons, thereby blocking the reuptake of dopamine from the synaptic cleft . Radiolabeled this compound serves as an effective SPECT imaging agent because its uptake in the striatum provides a measurable indicator of the density and health of dopaminergic neurons . It is crucial for researchers to note that the binding of such tracers can be severely decreased by other drugs that target the DAT, including cocaine, amphetamines, and methylphenidate . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals. Please note that the development of this compound as a commercial diagnostic agent (under names such as Dopascan®) was discontinued .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20INO2 B150704 Iometopane CAS No. 133647-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIICDNNMDMWCI-YJNKXOJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126429
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135416-43-2
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135416-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2Beta-carbomethoxy-3beta-(4-iodophenyl)tropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135416432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOMETOPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1Z7121WS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Radiochemistry and Synthetic Methodologies of Iometopane

Radioiodination Techniques for this compound

The process of radiolabeling this compound with radioactive isotopes of iodine is a pivotal step for its application in nuclear medicine imaging. This process predominantly relies on electrophilic substitution reactions. researchgate.netnih.gov

Electrophilic Substitution of Alkylstannylated Precursors with Radioactive Iodine

A prevalent method for the radioiodination of tropane derivatives like this compound involves the electrophilic substitution of alkylstannylated precursors using radioactive iodine. researchgate.netnih.gov In this reaction, a tributylstannyl group, typically situated on the phenyl ring, is substituted by a radioactive iodine atom. nih.gov This transformation necessitates the oxidation of radioactive iodide (I⁻) to a more reactive iodine species (e.g., I₂) within an acidic environment. nih.gov A variety of oxidizing agents can be employed for this conversion, including hydrogen peroxide (H₂O₂)/hydrochloric acid (HCl), peracetic acid/acetic acid (HOAc), chloramine-T/HCl, or Iodo-Gen®/phosphoric acid (H₃PO₄). nih.govmdpi.com The selection of the oxidizing agent and the specific reaction conditions can significantly influence the radiochemical yield and the purity of the final product. mdpi.com

Utilization of Iodine-123 (¹²³I) in Radiosynthesis

Iodine-123 (¹²³I) is the most frequently used radioisotope for labeling this compound for SPECT imaging applications. wikipedia.orgwikipedia.org ¹²³I is a gamma-emitting isotope characterized by a half-life of 13.2232 hours and a predominant gamma energy of 159 keV, making it well-suited for detection by gamma cameras. wikipedia.org The radiosynthesis of [¹²³I]this compound typically proceeds via the electrophilic radioiodination of a suitable precursor using ¹²³I supplied in the form of sodium iodide ([¹²³I]NaI). researchgate.netnih.gov Automated synthesis modules can be effectively employed for this process, facilitating efficient and reproducible labeling even when starting with low concentrations of radioiodine. researchgate.netnih.gov

Applications of Iodine-125 (¹²⁵I) and Iodine-131 (B157037) (¹³¹I) in Research Labeling

Although ¹²³I is favored for clinical SPECT imaging due to its advantageous decay characteristics for imaging and a lower radiation dose compared to longer-lived isotopes, Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I) also find utility in research settings for labeling this compound and its analogs. wikipedia.orgCurrent time information in Santa Cruz, CA, US.nih.gov

Iodine-125 (¹²⁵I): ¹²⁵I possesses a longer half-life of 59.4 days and emits lower energy X-rays and gamma rays (27-35.5 keV). nih.gov While this makes it less suitable for in vivo imaging compared to ¹²³I, its extended half-life is beneficial for in vitro studies, binding assays, and preclinical research where prolonged experimental durations are necessary to investigate pharmacokinetics, metabolism, and biodistribution. nih.gov

Iodine-131 (¹³¹I): ¹³¹I has a half-life of 8.04 days and emits both beta particles and gamma rays, with a predominant gamma energy of 364 keV. mdpi.comnih.gov Although historically used for imaging, its beta emission contributes to a higher radiation dose, thereby limiting its use in routine diagnostic imaging in favor of ¹²³I. nih.gov Nevertheless, ¹³¹I-labeled compounds are employed in research, particularly in studies requiring longer observation periods or when its specific decay characteristics are advantageous for the experimental design. mdpi.comnih.gov Comparative studies have evaluated the efficiency of different oxidizing agents, such as Chloramine-T and Iodo-Gen®, for the radioiodination of β-CIT with ¹³¹I, assessing parameters like radiolabeling yield and compound stability. mdpi.com

Radiochemical Purity and Quality Control Protocols

Ensuring a high level of radiochemical purity (RCP) is paramount for the reliable application of radiolabeled this compound in both research and clinical contexts. RCP is defined as the percentage of the total radioactivity that is present in the desired chemical form. unm.edu The presence of radiochemical impurities can lead to inaccurate results and potentially result in unintended radiation exposure. unm.edu

Rigorous quality control protocols are implemented to assess and guarantee the RCP of radiolabeled this compound batches. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. researchgate.netnih.gov Utilizing reverse-phase HPLC coupled with UV and radioactive detection enables the effective separation and quantification of the radiolabeled product from potential radiochemical impurities, such as free radioiodine or degradation products. researchgate.netnih.gov Typically, a radiochemical purity exceeding 95% is required for acceptable preparations. researchgate.netnih.gov

Additional quality control measures include conducting stability testing to evaluate the integrity of the radioligand under various storage conditions (e.g., temperature, pH) over time. Solid phase extraction (SPE) is also employed during the purification process to remove free iodine and other hydrophilic impurities following the radioiodination reaction. researchgate.netnih.gov Adherence to standardized protocols and the implementation of stringent testing procedures are essential for minimizing variability in RCP across different production batches. unm.edu

High-Performance Liquid Chromatography (HPLC) Validation for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical technique for validating the radiochemical purity and identity of radiolabeled this compound, such as ¹²³I-iometopane. Reverse-phase HPLC with UV/radioactive detection is commonly used for this purpose. This method allows for the confirmation of radiochemical purity, often aiming for values greater than 95%. For example, one HPLC system developed for analyzing β-CIT (this compound) and FP-CIT uses a reversed-phase C18 stationary phase with a mobile phase of acetate (B1210297) buffer (pH 4.7) and acetonitrile. nih.gov An isocratic eluent of buffer/acetonitrile (60/40) was found to be optimal for β-CIT analysis. nih.gov Radiochemical purity exceeding 99% has been achieved for [¹³¹I]β-CIT using HPLC. nih.gov The amount of free iodine-131 in prepared compounds has been shown to be minimal, not exceeding 2% in some cases. nih.gov Non-radioactive impurities can also be determined by comparing the UV trace with standards. nih.gov

Solid Phase Extraction (SPE) for Purification

Solid Phase Extraction (SPE) is an extractive technique used to separate, isolate, or purify compounds based on their physical and chemical properties. wikipedia.org In the context of this compound radiosynthesis, SPE can be employed for purification, offering an alternative to the more time-consuming preparative HPLC. mdpi.comresearchgate.net SPE over a C-18 Sep-Pak cartridge has been successfully used to remove free iodine-131 and other impurities from radioiodinated β-CIT and FP-CIT. mdpi.comresearchgate.netnih.gov This purification method has resulted in high radiochemical purity, exceeding 98% for both compounds in some studies. mdpi.comresearchgate.net The use of SPE can contribute to a more efficient and faster synthesis process. frontiersin.org

Stability Assessment of Radiolabeled this compound under Storage Conditions

Assessing the stability of radiolabeled this compound under various storage conditions, such as temperature and pH, is crucial for ensuring consistent performance in research and clinical applications. Stability studies are fundamental in pharmaceutical development to determine shelf life and storage requirements, evaluating how environmental factors impact a drug's quality over time. synergbiopharma.com These studies help establish critical parameters and degradation pathways. synergbiopharma.com Accelerated studies at elevated temperatures and humidity can predict long-term stability, while long-term studies evaluate stability under typical storage conditions. synergbiopharma.comamsbiopharma.com Ongoing stability studies are also important to ensure the drug remains stable in real-world conditions and across multiple production batches. synergbiopharma.comtga.gov.au Radiochemical purity and the content of impurities are key parameters monitored during stability assessments. nih.govsynergbiopharma.com

Mitigation of Radiochemical Variability Across Production Batches

Mitigating variability in the radiochemical purity of this compound across production batches is essential for reliable and consistent results. Quality control protocols play a vital role in addressing this challenge. These protocols often include rigorous HPLC validation to confirm radiochemical purity and identity for each batch. Stability testing under defined storage conditions also contributes to understanding and controlling batch variability. Participation in multicenter trials with standardized radioligand production protocols and cross-laboratory calibration can further help in mitigating variability and ensuring consistency across different production sites. Reproducible synthesis methods, including optimized reaction conditions and purification procedures like SPE, are also key to minimizing batch-to-batch variations. mdpi.comresearchgate.netnih.govgoogle.com

Molecular Pharmacology and Binding Kinetics

Interaction with Dopamine (B1211576) Transporter (DAT)

Conformational Dynamics of DAT in Ligand Binding

Significance of Hinge Regions (e.g., TM1, TM6) in Conformational Transitions

The dopamine transporter (DAT), like other members of the solute carrier (SLC) transporter family, is a complex membrane protein with a structure comprising twelve putative transmembrane (TM) domains. google.com The primary substrate and ligand binding site, often referred to as the S1 site, is situated within the core of the transporter, nestled between transmembrane domains, including TM1 and TM6. nih.gov These transmembrane helices, particularly TM1 and TM6, are understood to undergo significant conformational rearrangements during the process of substrate translocation and inhibitor binding. nih.gov While the specific terminology "hinge regions" might not be universally applied to discrete points within TM1 and TM6 in all literature, the flexibility and movement of these domains are crucial for the transporter to transition between different states, such as outward-facing (open to the extracellular environment) and inward-facing (open to the intracellular environment) conformations. nih.govfrontiersin.org Ligand binding, including that of inhibitors like Iometopane, stabilizes specific conformational states of the transporter, thereby blocking the reuptake of neurotransmitters. frontiersin.org Coupled motions between TM helices, such as TM6a and TM10, have been implicated in the allosteric communication within monoamine transporters, further highlighting the dynamic nature of these structural elements in modulating transporter function and ligand binding. nih.gov

Influence of Post-Translational Modifications on DAT Binding and Kinetics

Post-translational modifications (PTMs) are crucial regulatory mechanisms that can significantly influence the structure, function, and regulation of proteins, including neurotransmitter transporters like DAT. nih.govthermofisher.com These modifications involve the covalent addition of functional groups, lipids, or small proteins to specific amino acid residues after protein synthesis. nih.govthermofisher.com Common PTMs observed in proteins include phosphorylation, glycosylation, ubiquitination, and palmitoylation. nih.govaptamergroup.com PTMs can impact transporter activity and kinetics through various mechanisms, such as altering protein conformation, affecting trafficking and localization, or modulating interactions with other proteins. nih.gov While many PTMs on transporters are located on intracellular loops and termini, some, like palmitoylation, occur closer to the transmembrane domains, and N-glycosylation is an extracellular modification. nih.gov The specific effects of various PTMs on DAT binding and the kinetics of ligand interaction, including with compounds like this compound, are areas of ongoing research. Although the general principle that PTMs can alter transporter pharmacology is well-established, specific detailed research findings on how particular PTMs on DAT directly influence the binding affinity or kinetics of this compound were not prominently available in the consulted literature. nih.gov

Interaction with Serotonin (B10506) Transporter (SERT)

Binding Affinity and Selectivity for SERT

This compound (β-CIT, RTI-55) is recognized as a ligand that binds to both the dopamine transporter (DAT) and the serotonin transporter (SERT). wikipedia.org Research has provided quantitative data on its binding affinities for these transporters, demonstrating a notable interaction with SERT. Studies using in vitro binding assays have reported Ki values for this compound at both DAT and SERT. One study reported a Ki value of 0.96 ± 0.15 nM for DAT and 0.46 ± 0.06 nM for SERT, indicating a higher binding affinity for SERT compared to DAT. wikipedia.org Other sources also describe this compound as having high binding affinity for DAT, with reported Ki values in the range of approximately 0.2–0.5 nM, and confirm its binding to 5-HT receptors (SERT). This dual binding profile distinguishes this compound from some other radioligands developed for DAT imaging that exhibit higher selectivity for DAT over SERT.

Here is a table summarizing representative binding affinity data for this compound:

TransporterBinding Affinity (Ki)Source
DAT0.96 ± 0.15 nM wikipedia.org
SERT0.46 ± 0.06 nM wikipedia.org
DAT~0.2–0.5 nM
SERTBinds to 5-HT receptors

Implications of Dual DAT/SERT Binding for Research Probes

The characteristic dual binding of this compound to both DAT and SERT has important implications for its use as a research probe, particularly in neuroimaging studies. As a radiolabeled compound (e.g., [¹²³I]this compound), it can be used with SPECT to visualize and quantify the density of both DAT and SERT in the brain. wikipedia.org This allows for the simultaneous assessment of these two important neurotransmitter systems. However, the lack of high selectivity for DAT over SERT means that in brain regions where both transporters are expressed, the signal obtained from this compound binding represents a combination of its interaction with both DAT and SERT. This can reduce the specificity of this compound as a probe for exclusively studying the dopaminergic system in such regions, potentially complicating the interpretation of imaging data in areas with mixed transporter populations, such as the thalamus. Despite this, its affinity for both transporters makes it a valuable tool for research requiring the assessment of both DAT and SERT availability, offering insights into conditions affecting either or both transporter systems. wikipedia.org

Comparative Pharmacological Analyses with Other Radioligands

This compound is one of several radioligands used for imaging monoamine transporters, and its pharmacological properties can be compared to those of other commonly used probes such as Ioflupane ([¹²³I]FP-CIT, marketed as DaTSCAN), Altropane, and TRODAT-1. These radioligands are primarily used in SPECT imaging to assess the integrity of dopaminergic neurons, particularly in the context of movement disorders like Parkinson's disease. science.gov

Pharmacological comparisons reveal differences in binding affinity, selectivity, and kinetic properties among these compounds. This compound generally exhibits high binding affinity for DAT, comparable to or slightly higher than Altropane, but significantly higher than Ioflupane. However, a key difference lies in selectivity. While this compound binds to both DAT and SERT, Ioflupane and Altropane are considered more selective for DAT. This higher DAT selectivity of Ioflupane is advantageous for specifically imaging the dopaminergic system, minimizing off-target binding in regions with significant SERT expression and potentially leading to clearer images.

Comparative studies have shown that this compound can provide a superior striatal signal-to-noise ratio compared to Ioflupane in SPECT imaging. However, the kinetic properties of these radioligands also differ, influencing imaging protocols. This compound typically has slower washout kinetics, which, while potentially useful for longitudinal studies, often necessitates longer imaging protocols compared to Ioflupane. Ioflupane's faster kinetics, coupled with its regulatory approval as DaTSCAN, have contributed to its widespread clinical use despite its lower DAT affinity compared to this compound. TRODAT-1, a Technetium-99m labeled agent, generally has lower specificity and poorer spatial resolution compared to the iodine-123 labeled radioligands like this compound and Ioflupane.

Here is a comparative overview of this compound and other selected radioligands:

RadioligandIsotope LabelBinding Affinity (DAT)SelectivityKinetics
This compound (β-CIT)Iodine-123High (~0.2–0.5 nM)Binds DAT and SERTSlower washout, longer protocols
Ioflupane (FP-CIT)Iodine-123Moderate (~3–5 nM)DAT-selectiveFaster kinetics, shorter protocols
AltropaneIodine-125High (~0.4 nM)DAT-selectiveHigh affinity and resolution
TRODAT-1Technetium-99mLower specificityModerate DAT selectivityLower energy emissions, poorer resolution

Note: Binding affinity values can vary slightly depending on the specific assay conditions and study.

Differentiation from Ioflupane (FP-CIT) in Binding Characteristics and Kinetics

This compound and Ioflupane (also known as FP-CIT or DaTSCAN) are both tropane-based radioligands used in SPECT imaging to assess the integrity of the dopaminergic system. While they share a similar structural scaffold, key differences in their binding characteristics and kinetics distinguish their pharmacological profiles.

This compound exhibits high binding affinity for the dopamine transporter, with reported Ki values in the range of approximately 0.2–0.5 nM. However, this compound also shows significant binding to the serotonin transporter. This dual binding profile can lead to reduced specificity in brain regions with a notable presence of both DAT and SERT.

In contrast, Ioflupane is characterized by higher selectivity for the dopamine transporter compared to this compound, which helps to minimize off-target binding and can contribute to improved image clarity in neuroimaging studies. Regarding affinity, Ioflupane has a moderate DAT affinity, with reported Ki values around 3–5 nM, which is lower than the high affinity of this compound for DAT.

A significant difference between the two compounds lies in their binding kinetics. This compound demonstrates slow uptake kinetics, necessitating a longer waiting period of 20 to 30 hours post-administration to achieve optimal striatal-to-background contrast for imaging. oup.comoup.com This prolonged uptake phase can impact clinical workflow. Ioflupane, on the other hand, exhibits faster uptake kinetics, allowing for imaging as early as 3 to 6 hours after administration, which is more convenient for clinical settings. oup.comoup.com

The differences in binding characteristics and kinetics are summarized in the table below:

ParameterThis compound ([¹²³I]β-CIT)Ioflupane (FP-CIT)
Target BindingDAT and SERTPrimarily DAT
DAT Affinity (Ki)High (~0.2–0.5 nM)Moderate (~3–5 nM)
SERT BindingSignificantLower
Uptake KineticsSlow (20–30 hours)Faster (3–6 hours)
DAT SelectivityLowerHigher

Contrast with TRODAT-1 and Altropane in Affinity and Kinetic Properties

Beyond Ioflupane, this compound's binding and kinetic properties can also be contrasted with other dopamine transporter ligands such as TRODAT-1 and Altropane.

TRODAT-1 is a tropane (B1204802) derivative labeled with Technetium-99m, used as a SPECT imaging agent for DAT. ams-lb.com Compared to this compound, TRODAT-1 generally exhibits lower specificity and moderate DAT selectivity. While this compound has high DAT affinity, TRODAT-1's affinity is often described as lower or with lower specificity depending on the assay conditions, with a reported Ki for DAT around 20 nM in some studies. In terms of kinetics, TRODAT-1 shows fast kinetics, with imaging typically performed 2–4 hours or 4-6 hours post-administration. However, a limitation of TRODAT-1 is that Technetium-99m labeling can result in higher nonspecific uptake and lower spatial resolution compared to iodine-labeled agents like this compound.

Altropane is another phenyltropane derivative that acts as a potent dopamine reuptake inhibitor. wikipedia.org Altropane is known for its high DAT affinity, with reported Ki values around 0.1 nM or 0.4 nM, comparable to or even higher than this compound's affinity. However, Altropane's kinetic properties are characterized by intermediate kinetics (6-8 hours) or rapid washout from the brain, which can make quantitative analysis challenging. oup.comoup.com Altropane is primarily utilized in preclinical research settings due to its high affinity and resolution capabilities, but it has not seen widespread clinical adoption.

The comparative binding and kinetic profiles are summarized below:

ParameterThis compound ([¹²³I]β-CIT)TRODAT-1Altropane
Isotope LabelIodine-123Technetium-99mIodine-125
Target BindingDAT and SERTPrimarily DATPrimarily DAT
DAT Affinity (Ki)High (~0.2–0.5 nM)Lower (~20 nM)High (~0.1–0.4 nM)
SERT BindingSignificantModerateSelective for DAT
Uptake KineticsSlow (20–30 hours)Fast (2–6 hours)Intermediate/Rapid Washout (6-8 hours)
ResolutionHigherLowerHigh

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure influence the biological activity of a compound. In the context of this compound and related phenyltropanes, SAR studies have been conducted to elucidate the structural features critical for potent and selective binding to monoamine transporters, particularly the dopamine transporter. wikipedia.orgnih.govmdma.ch

This compound is a phenyltropane, a class of compounds derived from the structural modification of cocaine. wikipedia.org SAR studies on phenyltropanes have explored various modifications to the tropane core structure and the substituents attached to it to understand their impact on binding affinity and selectivity for DAT, SERT, and the norepinephrine (B1679862) transporter (NET). wikipedia.orgnih.govmdma.ch

For this compound derivatives, specific SAR investigations would focus on how alterations to the 2β-carbomethoxy group, the 3β-(4-iodophenyl) group, and the N-methyl group of the tropane ring affect binding to DAT and SERT. For instance, the presence and position of the iodine atom on the phenyl ring are known to influence binding characteristics. The large, weakly electron-withdrawing nature of the iodine atom in this compound is thought to contribute to its significant binding to SERT. wikipedia.org

SAR studies can involve synthesizing a series of analogs with systematic modifications and then evaluating their binding affinities using in vitro assays. These studies help identify key pharmacophores and structural requirements for optimal transporter interaction. While specific detailed SAR data solely focused on a wide range of this compound derivatives were not extensively found in the provided context, the general principles of phenyltropane SAR apply. These studies aim to design new compounds with improved selectivity for DAT over SERT and NET, optimize binding kinetics, and potentially reduce off-target effects. nih.govmdma.ch The goal of such research is to develop imaging agents with enhanced signal-to-noise ratios and more favorable pharmacokinetic profiles for clinical applications.

Preclinical Research Methodologies Utilizing Iometopane

In Vitro Binding and Functional Assays

In vitro studies using Iometopane are fundamental for characterizing its interaction with monoamine transporters at a molecular level. These assays provide crucial data on binding affinity and the compound's ability to modulate neurotransmitter uptake. nih.gov

Competitive Binding Studies for Ki Value Determination

Competitive binding studies are a standard in vitro method used to determine the binding affinity of a compound, expressed as the inhibition constant (Ki). iaea.org For this compound, these studies involve competing radiolabeled ligands specific for DAT or SERT with varying concentrations of this compound to assess its potency in displacing the radioligand. Studies have reported the Ki value for this compound at the DAT. For instance, a Ki for DAT has been reported as 0.2 µM in competitive binding studies. Conflicting data on this compound's selectivity for DAT versus SERT necessitates conducting competitive binding studies with specific radioligands like [³H]citalopram (SERT-specific) and [³H]WIN-35,428 (DAT-specific) in transfected cell lines to calculate Ki values.

Target Transporter Radioligand Used Reported Ki Value (µM) Reference
DAT Not specified 0.2
DAT [³H]WIN-35,428 For calculation
SERT [³H]citalopram For calculation
DAT (Rat Striatum) [¹²⁵I]RTI-55 (High Affinity Site) 0.0002 nM (0.2 nM) nih.gov
SERT (Rat Cortex) [¹²⁵I]RTI-55 (High Affinity Site) 0.0002 nM (0.2 nM) nih.gov

Saturation and kinetic studies in rat striatum using [¹²⁵I]RTI-55 (this compound) revealed binding to both high- and low-affinity sites. nih.gov The high-affinity site in the striatum, consistent with the dopamine (B1211576) transporter, showed a Kd of 0.2 nM. nih.gov In the cerebral cortex, [¹²⁵I]RTI-55 bound with high affinity (Kd of 0.2 nM) to a single site, the pharmacological profile of which matched the serotonin (B10506) transporter. nih.gov

Assessment of Neurotransmitter Uptake Inhibition

Receptor Occupancy and Displacement Studies

Receptor occupancy studies determine the proportion of receptors bound by a ligand in a given tissue. nih.gov In vitro receptor occupancy can be assessed by examining the displacement of a radiolabeled tracer by a competing compound like this compound. fda.gov Autoradiographic studies with slices of human brain have shown that Ioflupane (a related compound) binds selectively to the striata, which are DAT-rich regions, and this binding can be displaced by other compounds with high affinity for DAT, confirming specific binding. fda.gov While this specific example refers to Ioflupane, the principle applies to this compound given its similar binding profile to DAT. nih.gov In vitro binding assays, including displacement studies, are crucial for understanding the specificity and affinity of this compound for its targets.

Ex Vivo and In Vivo Animal Model Applications

Animal models, particularly rodents, are extensively used in preclinical research to investigate the effects of compounds like this compound in a more complex biological system, allowing for the study of neurobiological processes in vivo and ex vivo. criver.comnih.govnih.gov

Rodent Models for Neurotransmitter System Research

Rodent models are widely utilized to study neurotransmitter systems and the impact of compounds like this compound on these systems. criver.comnih.govnih.gov this compound, often in its radiolabeled form (e.g., [¹²³I]this compound), is used in SPECT imaging in rodents to visualize and quantify DAT and SERT distribution and density in the brain. frontiersin.org This allows researchers to assess the integrity of dopaminergic and serotonergic pathways, which are implicated in various neurological and psychiatric disorders. frontiersin.org The binding of this compound in rodent brain slices can also be studied ex vivo using techniques like autoradiography to provide detailed anatomical information on transporter distribution and density. nih.gov

Chemically-induced lesion models, particularly those using 6-hydroxydopamine (6-OHDA) or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are critical for modeling neurodegenerative conditions like Parkinson's disease in rodents. criver.commdbneuro.commdpi.comnih.govgubra.dknih.gov These neurotoxins selectively damage dopaminergic neurons, leading to a reduction in DAT density, particularly in the striatum. criver.commdbneuro.commdpi.comnih.govgubra.dk

This compound is used in these models, often in conjunction with SPECT imaging, to quantify the loss of DAT sites and monitor the progression of neurodegeneration or assess the efficacy of potential therapeutic interventions. nih.govcriver.comgubra.dk For example, in MPTP-treated rhesus monkeys, SPECT imaging with [¹²³I]IACFT (a related tropane (B1204802) analog) showed a decrease in striatal binding ratio after MPTP treatment, correlating with the loss of dopaminergic neurons. nih.gov While this study used a related compound and non-human primates, it illustrates the application of tropane-based radioligands like this compound in chemically-induced lesion models to assess dopaminergic system integrity. Studies in MPTP mouse models have shown a significant decrease in DAT binding saturation point, detectable by PET imaging with a DAT ligand. criver.com Whole-brain 3D imaging in the MPTP mouse model using tyrosine hydroxylase staining (a marker for dopaminergic neurons) reveals a significant loss of these neurons in areas like the substantia nigra pars compacta and ventral tegmental area, alongside reduced TH signal intensity in basal ganglia nuclei where DAT is highly expressed. gubra.dkgubra.dk These models, characterized by dopaminergic deficits induced by neurotoxins like 6-OHDA and MPTP, serve as relevant systems for evaluating the binding and potential effects of compounds targeting the dopamine transporter, such as this compound, in a disease context. criver.commdbneuro.commdpi.comnih.govgubra.dknih.gov

Model Type Neurotoxin Used Species Key Finding (Relevance to this compound) Reference
Chemically-Induced Lesion MPTP Rhesus Monkey Decreased striatal binding of a related DAT ligand ([¹²³I]IACFT) nih.gov
Chemically-Induced Lesion MPTP Mouse Decreased DAT binding saturation point; loss of TH-positive neurons criver.comgubra.dkgubra.dk
Chemically-Induced Lesion 6-OHDA Rat/Mouse Induces dopaminergic degeneration and loss of DAT density criver.commdbneuro.comnih.govnih.gov

Non-Human Primate Models for Neuroimaging Research

Non-human primate (NHP) models are crucial for neuroimaging research due to their complex brain structure and function, which are more similar to humans than those of rodents riken.jpnih.govresearchgate.netnih.gov. This compound, particularly in its radiolabeled form ([¹²³I]this compound), is used in NHPs for SPECT imaging to map the distribution of dopamine transporters in the brain wikipedia.org. This allows researchers to study dopaminergic pathways and assess changes in DAT availability in models of neurological disorders or in response to pharmacological interventions wikipedia.org. NHP neuroimaging projects aim to acquire high-quality multimodal brain imaging data to understand brain organization, connectivity, and function riken.jpnih.gov.

Validation of Binding Specificity in Preclinical Studies

Validating the binding specificity of this compound in preclinical studies is essential to ensure that the observed signals accurately reflect dopamine transporter availability. This involves several methodological approaches.

Blocking Studies with Selective Dopamine Reuptake Inhibitors (e.g., Nomifensine)

Blocking studies are a common method to confirm the specificity of this compound binding to dopamine transporters . This involves co-administering selective dopamine reuptake inhibitors (DRIs), such as Nomifensine, along with this compound . Nomifensine is a norepinephrine-dopamine reuptake inhibitor that was previously used as an antidepressant wikipedia.orgwikidoc.orgdovepress.com. By competing for binding sites on the dopamine transporter, Nomifensine can displace this compound binding in striatal regions where DAT is highly expressed . A reduction in this compound binding in the presence of a selective DRI like Nomifensine indicates that this compound is indeed binding to the intended target, the dopamine transporter .

Autoradiography Techniques for Target Specificity Confirmation

Autoradiography is another technique used to confirm the target specificity of this compound in preclinical studies . This method allows for the visualization and quantification of radioligand binding sites in tissue sections science.gov. By comparing this compound uptake in brain regions known to have high DAT density (e.g., striatum) with regions having low or no DAT expression, researchers can confirm specific binding to the dopamine transporter . Autoradiography can also be used in conjunction with animal models, such as dopamine-depleted models (e.g., 6-hydroxydopamine-lesioned rats), to demonstrate reduced this compound binding in areas with dopaminergic denervation, further supporting target specificity .

Cross-Species Consistency Assessments

Assessing cross-species consistency in this compound binding is important for the translational relevance of preclinical findings . This involves replicating binding affinity (Kd) and nonspecific binding ratios across different species used in preclinical research, such as rodents and non-human primates . Demonstrating similar binding characteristics across species provides confidence that this compound interacts with the dopamine transporter in a comparable manner, supporting the applicability of findings from animal models to the human condition .

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound108220 nih.gov
[¹²³I]this compound9821267 nih.gov
Nomifensine4528 nih.govguidetomalariapharmacology.orguni.lu

Data Table:

For example, regarding blocking studies, the text states that co-administering Nomifensine confirms displacement of this compound binding in striatal regions . For autoradiography, it mentions comparing uptake in wild-type versus dopamine-depleted models . For cross-species consistency, it notes the replication of binding affinity (Kd) and nonspecific binding ratios across species . These descriptions explain the experimental design rather than providing raw numerical data or aggregated results in a table format.

Therefore, an interactive data table based solely on the provided text and search results would reiterate the descriptions of the methodologies rather than presenting quantitative findings.

Quantitative Brain Imaging in Preclinical Research

This compound is a key radiotracer in preclinical quantitative brain imaging, particularly for studying the dopaminergic system. Its use in SPECT allows for the assessment of DaT density, which is relevant in models of neurodegenerative diseases like Parkinson's disease science.gov. Quantitative analysis of the acquired images provides objective data on the state of dopaminergic neurons.

Single-Photon Emission Computed Tomography (SPECT) Methodologies

SPECT imaging with this compound involves specific methodologies to ensure accurate and reproducible quantitative data. These methods encompass the optimization of image acquisition parameters and the quantitative analysis of tracer binding within specific brain regions.

Optimization of Acquisition Parameters (e.g., Collimator Type, Energy Windows, Scan Duration)

Optimizing SPECT acquisition parameters is crucial for obtaining high-quality images and accurate quantitative results in preclinical research using this compound. Key parameters include the collimator type, energy windows, and scan duration .

Collimators are a fundamental component of SPECT systems, influencing both sensitivity and spatial resolution nih.gov. For imaging iodine-123, which has a primary photon energy of 159 keV, low-energy high-resolution (LEHR) collimators are commonly used in preclinical settings diva-portal.org. However, the choice of collimator involves a trade-off between sensitivity (the ability to detect photons) and resolution (the ability to distinguish between closely spaced objects) nih.gov. Multi-pinhole collimators are also employed in preclinical SPECT to improve both spatial resolution and count sensitivity compared to conventional parallel-hole or fan-beam collimators nih.govresearchgate.netresearchgate.net. The design of multi-pinhole collimators can be optimized to provide high resolution and sensitivity for imaging specific volumes of interest, such as the interior portion of the brain researchgate.net.

Energy windows are set around the characteristic photopeak of the radionuclide being imaged to accept photons of a specific energy range while rejecting scattered photons diva-portal.orgeuropa.eu. For this compound labeled with iodine-123, the energy window is typically centered around the 159 keV photopeak with a certain percentage width, such as ±10% europa.eu. Proper energy window setting helps to improve image contrast and quantitative accuracy by minimizing the inclusion of scattered radiation.

Scan duration affects the total number of detected counts, influencing image quality and the signal-to-noise ratio. Longer scan durations generally lead to higher counts and improved image statistics but may be limited by factors such as animal handling and tracer kinetics. Research aims to optimize scan duration to achieve sufficient image quality for quantitative analysis within practical limits researchgate.netnih.gov. For instance, studies have evaluated the feasibility of preclinical SPECT with acceptable tracer doses and acquisition times, demonstrating good image quality and accurate signal quantification nih.gov. Iterative reconstruction algorithms are often used and must account for factors like attenuation and scatter to improve image quality and quantitative accuracy .

Quantitative Analysis of Striatal Binding Ratios (SBRs)

Quantitative analysis of this compound SPECT images in preclinical research commonly involves calculating striatal binding ratios (SBRs). SBRs provide a measure of specific radiotracer binding in the striatum relative to a reference region, typically the cerebellum or occipital cortex, which have low densities of DaT researchgate.netscience.gov. This ratio serves as an index of DaT density in the striatum.

The calculation of SBRs involves defining regions of interest (ROIs) over the striatum (caudate nucleus and putamen) and a reference region on the reconstructed SPECT images nih.gov. The average radiotracer uptake within these ROIs is then used to calculate the ratio. Different methods exist for defining ROIs and calculating SBRs, and optimization of these parameters is important for maximizing the accuracy and reproducibility of the analysis nih.gov. Studies have aimed to optimize SBR calculation parameters, such as the number of summed transverse slices and the positions of striatal ROIs, to improve the discrimination between different groups, such as healthy controls and models of Parkinson's disease nih.gov.

Quantitative analysis using SBRs allows for the objective assessment of changes in striatal DaT density, which can be indicative of neurodegenerative processes. SBR values have been shown to correlate with the severity of motor symptoms in models of Parkinson's disease nih.gov. Automated methods for measuring SBRs have been developed and optimized for high sensitivity and specificity in discriminating between groups nih.gov. The use of quantitative analysis, including SBRs, is increasingly recognized for improving reporting confidence and diagnostic accuracy in brain SPECT imaging nih.gov.

Positron Emission Tomography (PET) Comparisons in Preclinical Settings

While this compound is primarily used with SPECT due to its labeling with iodine-123, comparisons with PET imaging in preclinical settings are relevant for evaluating different imaging modalities and radiotracers for assessing the dopaminergic system. PET offers inherently higher spatial resolution and sensitivity compared to SPECT, and various PET radiotracers are available for imaging DaT and other components of the dopaminergic system plos.orgcriver.com.

Preclinical PET imaging is a valuable tool for measuring real-time in vivo brain function and metabolism changes criver.com. Studies in preclinical settings may compare the findings from this compound SPECT with those obtained using PET radiotracers that target DaT or other related molecular targets. These comparisons can help to validate the information obtained with this compound SPECT and to understand the strengths and limitations of each imaging modality and radiotracer in specific research contexts. For example, simultaneous PET/MRI systems allow researchers to correlate changes in brain chemistry, as measured by PET, with changes in brain activity, as measured by fMRI, in preclinical studies cubresa.com. This integrated approach can provide a more comprehensive understanding of neurobiological processes.

Although this compound itself is not typically used in PET due to the radioisotope, the insights gained from comparing SPECT and PET methodologies and findings in preclinical models contribute to the broader understanding of quantitative brain imaging for neuroscience research. Preclinical PET imaging studies employ radiolabeled ligands to image and quantify changes in functional physiological processes and receptor occupancy criver.com.

Post-Mortem Correlation with Immunohistochemical Data on Transporter Density

Post-mortem correlation with immunohistochemical data is a critical step in validating in vivo SPECT findings obtained with this compound in preclinical research . This involves comparing the quantitative measures of DaT density obtained from SPECT imaging in living animals with the actual density of DaT proteins in brain tissue measured after the animals are euthanized.

Immunohistochemistry allows for the direct visualization and quantification of specific proteins, such as the dopamine transporter, in tissue sections google.com. By staining brain slices with antibodies that specifically bind to DaT, researchers can determine the distribution and density of these transporters in different brain regions, including the striatum.

Comparing the SBRs calculated from this compound SPECT images with the results from immunohistochemical analysis of DaT density in the same animals provides a direct validation of the in vivo imaging technique . A strong correlation between the in vivo SPECT signal and the post-mortem protein density confirms that this compound binding accurately reflects the underlying DaT expression levels. This correlation is essential for establishing the reliability of this compound SPECT as a quantitative tool in preclinical studies of neurodegenerative diseases and other conditions affecting the dopaminergic system.

Studies have validated in vivo SPECT findings against immunohistochemical DaT/SERT density ratios in brain tissue to confirm the biological relevance of the imaging results . This post-mortem validation helps to address potential issues such as non-specific binding or partial volume effects that can influence in vivo imaging data.

Research Frontiers and Advanced Applications of Iometopane

Development of Novel Radiotracers Based on the Iometopane Scaffold

The fundamental structure of this compound, a phenyltropane, serves as a scaffold for the design and synthesis of novel radiotracers. wikipedia.org The goal of this research is often to develop imaging agents with enhanced selectivity for specific neurotransmitter transporters and optimized binding characteristics. wikipedia.org

Strategies for Enhanced Selectivity and Optimized Binding Kinetics

Strategies for developing novel radiotracers based on the this compound scaffold involve modifying its chemical structure to alter its affinity and selectivity for dopamine (B1211576) transporters (DAT) versus serotonin (B10506) transporters (SERT). While this compound itself is non-selective, research aims to create analogs that preferentially bind to one transporter over the other. wikipedia.org This can involve structural modifications to the phenyltropane core or the substituents attached to it. Optimized binding kinetics, including factors like binding affinity and dissociation rate, are crucial for achieving adequate signal-to-noise ratios and appropriate imaging windows in SPECT. google.com Techniques such as competitive binding assays and surface plasmon resonance can be used to measure these binding characteristics. google.com

Exploration of Alternative Radioisotopes for Specific Research Needs

Beyond the commonly used ¹²³I and ¹²⁵I, researchers explore the use of alternative radioisotopes for labeling this compound and its analogs to meet specific research requirements. wikipedia.orgnih.govnih.gov The choice of radioisotope depends on factors such as half-life, emission type (gamma rays for SPECT, positrons for PET), and availability. While ¹²³I is favored for clinical SPECT imaging due to its gamma emission properties suitable for this modality, other isotopes might be explored for different imaging techniques or research questions. wikipedia.orgnih.gov Research into radioisotope production methods, including the use of research reactors and accelerators, is ongoing to ensure the availability of various isotopes for radiotracer development. iaea.orgmdpi.comepj-conferences.orgeuropa.eu

This compound in Neuropharmacological Investigations

This compound plays a crucial role in neuropharmacological research, particularly in understanding the function of dopaminergic and serotonergic systems and as a reference compound in studies of psychoactive drugs. wikipedia.org

Elucidating Dopaminergic and Serotonergic System Function in Health and Disease Models

As a dual inhibitor of DAT and SERT, this compound is a valuable tool for investigating the roles of these transporters in various physiological and pathological states. wikipedia.orgnih.gov Studies using radiolabeled this compound in SPECT allow for the in vivo assessment of transporter density and distribution in the brain. wikipedia.org This is particularly relevant in the study of neurological and psychiatric disorders characterized by alterations in dopaminergic and serotonergic neurotransmission, such as Parkinson's disease, where there is a loss of dopaminergic neurons. wikipedia.orgfrontiersin.orgnih.govnih.govjustia.comresearchgate.net Research also explores the complex interplay between the dopaminergic and serotonergic systems and how their functional balance impacts behavior and can contribute to neuropsychiatric disorders. nih.govfrontiersin.orgnih.govmdpi.comharvard.edu

Role as a Reference Compound in Psychostimulant and Antidepressant Research

Due to its activity on dopamine and serotonin transporters, this compound serves as a reference compound in the development and evaluation of new psychostimulants and antidepressants. wikipedia.orggoogle.com By comparing the binding profiles and pharmacological effects of novel compounds to those of this compound, researchers can gain insights into their potential mechanisms of action and relative potencies. wikipedia.org This is particularly relevant in the search for compounds with more selective effects on either DAT or SERT, which could lead to more targeted therapies with fewer side effects. wikipedia.org

Theoretical and Computational Approaches in this compound Research

Theoretical and computational methods are increasingly applied in this compound research to complement experimental studies. These approaches can provide insights into the molecular interactions of this compound with its targets and guide the design of novel analogs. Computational chemistry techniques, such as molecular docking and dynamics simulations, can model the binding of this compound to DAT and SERT, helping to understand the structural basis of its affinity and selectivity. This can inform the design of new compounds with predicted improved binding characteristics. Furthermore, computational approaches can be used to predict the pharmacokinetic properties of this compound analogs, aiding in the selection of promising candidates for synthesis and further testing.

Homology Modeling of Human Neurotransmitter Transporters

Given the challenges in obtaining high-resolution experimental structures of human neurotransmitter transporters, homology modeling plays a vital role in providing three-dimensional structural models. These models are typically built based on the known crystal structures of homologous proteins, such as the bacterial leucine (B10760876) transporter (LeuT), which shares significant sequence identity with mammalian neurotransmitter sodium symporters (NSS) like DAT, SERT, and NET. nih.govmdpi.com By aligning the amino acid sequences of human transporters with those of template structures, computational algorithms can predict the folded structure of the human proteins. nih.gov

Homology models of DAT, NET, and SERT have been developed using LeuT templates in different conformational states, such as occluded or open-to-out. nih.govresearchgate.net These models allow for the examination of the putative binding sites and the electrostatic potential surfaces of the transporters, providing insights into how different ligands might interact. nih.govresearchgate.net Updated models, potentially offering larger ligand binding site areas, can serve as improved tools for virtual ligand screening. researchgate.net Studies comparing homology models with available crystal structures of related transporters, like the Drosophila dopamine transporter (dDAT), have shown good agreement in predicted substrate binding modes. frontiersin.org

Molecular Docking and Simulation Studies of Ligand-Transporter Interactions

Molecular docking and simulation studies are essential for investigating the dynamic interactions between ligands like this compound and their transporter targets at an atomic level. Molecular docking predicts the preferred binding orientation and affinity of a ligand within a protein's binding site. researchgate.net This is achieved by computationally evaluating various poses of the ligand within the binding pocket and scoring them based on interaction energies.

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the ligand-transporter complex, accounting for the flexibility of both the protein and the ligand, as well as the influence of the surrounding membrane and solvent environment. researchgate.netcore.ac.ukplos.orgnih.gov MD simulations can visualize the process of ligands interacting with protein residues, allowing for the sampling of conformational changes that may occur upon ligand binding. researchgate.netcore.ac.uk Accelerated molecular dynamics (aMD) techniques can be employed to enhance sampling efficiency and observe events that occur on longer timescales, such as ligand binding pathways and protein conformational transitions. researchgate.netplos.org

These simulation studies provide an atomistic perspective on the intermolecular interactions that govern ligand binding to neurotransmitter transporters. nih.govduq.edu For instance, MD simulations have been used to study the binding interactions of cocaine analogs with DAT, revealing insights into how different ligands stabilize specific transporter conformations and interact with residues in the binding site. core.ac.uknih.govduq.edu While specific detailed research findings on this compound's interaction with DAT using these methods were not prominently featured in the search results, the application of these techniques to DAT and similar ligands is well-established and directly relevant to understanding this compound's binding characteristics.

Insights into Allosteric Binding Sites and Modulators of Transporters

Beyond the primary orthosteric binding site (S1) where the neurotransmitter and many inhibitors bind competitively, neurotransmitter transporters also possess allosteric binding sites. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov Binding to these sites can modulate the transporter's function and the binding of ligands at the orthosteric site. frontiersin.orgfrontiersin.orgnih.gov Allosteric sites have been identified in the extracellular vestibule (often referred to as S2 or the vestibule allosteric site, VAS) and other regions, such as lipid or cholesterol binding sites. frontiersin.org

Research using radioligand displacement assays, mutagenesis, and computational modeling has provided insights into these allosteric sites. frontiersin.orgnih.govosti.govbiorxiv.orgresearchgate.net For example, studies on SERT have shown that certain antidepressants and even serotonin itself can bind to an extracellular allosteric site, influencing the dissociation rate of ligands from the primary site. osti.govrsc.org The presence and relevance of allosteric sites in DAT and NET are also being investigated through computational, pharmacological, and structure-function studies. frontiersin.orgnih.gov Understanding the role of these allosteric sites is important because allosteric modulators may offer therapeutic advantages, potentially with different side effect profiles and clearance kinetics compared to orthosteric inhibitors. frontiersin.org While this compound is primarily considered to bind to the orthosteric site of DAT, research into allosteric modulation provides a more complete picture of transporter pharmacology and potential avenues for future radioligand development or combination studies.

Advancements in SPECT Imaging Technology for Radioligand Research

The effectiveness of this compound as a SPECT radioligand is intrinsically linked to the capabilities of the SPECT imaging technology. Recent advancements in hardware and software have significantly improved the quality and quantitative accuracy of SPECT, enhancing its utility in radioligand research and clinical applications.

Integration of SPECT/CT for Combined Functional and Anatomical Information

The integration of SPECT with computed tomography (CT) into hybrid SPECT/CT systems has become a standard in nuclear medicine imaging. openmedscience.comnih.govresearchgate.netmdpi.com This technology combines the functional information provided by SPECT (the distribution of the radioligand) with the detailed anatomical information from CT. openmedscience.comnih.govresearchgate.netmdpi.com The co-registered CT images are crucial for accurate anatomical localization of radiotracer uptake and provide attenuation correction data, which is essential for quantitative SPECT imaging. mdpi.com

SPECT/CT systems improve diagnostic accuracy and the localization of abnormalities, which is particularly valuable in neuroimaging for precisely mapping the distribution of radioligands like this compound within specific brain structures. openmedscience.comnih.govresearchgate.net Preclinical SPECT/CT is also increasingly used in translational research, allowing for the study of radiotracer biodistribution and pharmacokinetics. nih.govresearchgate.net

Novel Detector Materials (e.g., Cadmium Zinc Telluride - CZT)

A significant technological advancement in SPECT has been the introduction of semiconductor detector materials, such as Cadmium Zinc Telluride (CZT), as alternatives to traditional sodium iodide (NaI(Tl)) scintillation crystals. springermedizin.despectrum-dynamics.comsnmjournals.orgkromek.comgehealthcare.comresearchgate.net CZT detectors offer several advantages, including direct conversion of gamma photons into electrical signals, bypassing the need for photomultiplier tubes. springermedizin.dekromek.comresearchgate.net

This direct conversion results in higher energy resolution, improved count sensitivity, and to some extent, better spatial resolution compared to conventional systems. springermedizin.despectrum-dynamics.comsnmjournals.orgkromek.comresearchgate.net Higher energy resolution allows for better separation of photons from different isotopes in dual-isotope imaging and improved scatter rejection, leading to enhanced image quality and quantitative accuracy. springermedizin.degehealthcare.comsnmjournals.org Increased sensitivity can potentially lead to shorter acquisition times, reduced injected activity, or improved image quality for the same acquisition time. springermedizin.despectrum-dynamics.comsnmjournals.org While dedicated brain CZT SPECT systems are emerging, the advantages of CZT detectors are being increasingly translated into clinical routine for applications including dopaminergic imaging with tracers like those targeting DAT. springermedizin.despectrum-dynamics.com

Table 1: Comparison of CZT and Conventional NaI(Tl) SPECT Detectors

FeatureConventional NaI(Tl)CZT Semiconductor
Detection MethodScintillationDirect Conversion
Energy ResolutionLowerHigher
Count SensitivityLowerHigher
Spatial ResolutionGoodImproved (to some extent)
Room Temperature OperationNo (requires cooling)Yes

Based on information from springermedizin.despectrum-dynamics.comsnmjournals.orgkromek.comresearchgate.net

Enhanced Reconstruction Algorithms and Quantitative Imaging Techniques (e.g., SUV-SPECT)

Advances in image reconstruction algorithms and the implementation of sophisticated correction techniques have transformed SPECT from a traditionally semi-quantitative modality into a more quantitative imaging tool. openmedscience.comsnmjournals.orgiaea.orgnih.govnih.govnih.gov Iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), are widely used and offer advantages over older filtered back-projection methods by allowing for the incorporation of physical effects like attenuation and scatter into the reconstruction process. snmjournals.orgiaea.orgnih.gov

Quantitative SPECT aims to provide images where the voxel values represent the absolute concentration of the radiotracer (e.g., in kBq/cm³) or standardized uptake values (SUV), similar to quantitative PET. snmjournals.orgnih.gov Achieving accurate quantitative SPECT requires compensation for photon attenuation, scatter, and the camera's response function (resolution recovery). snmjournals.orgnih.gov The integration of CT data in SPECT/CT systems significantly improves attenuation correction. mdpi.comsnmjournals.org

Techniques like SUV-SPECT, which adapt the SUV concept from PET to SPECT, are being developed and applied to enable more standardized and quantitative assessment of radiotracer uptake in various organs, including the brain. mdpi.com While challenges remain in achieving the same level of quantitative accuracy as PET, particularly for certain isotopes and clinical scenarios, ongoing developments in reconstruction algorithms, correction techniques, and system calibration are making quantitative SPECT increasingly viable for research and clinical decision-making, including studies utilizing radioligands like this compound. snmjournals.orgnih.govnih.govresearchgate.net These quantitative methods are essential for objectively assessing radioligand binding, monitoring disease progression, and evaluating treatment response. nih.gov

This compound as a Research Probe for Specific Neurological Dysfunctions

This compound's ability to bind to DAT and SERT makes it a valuable research probe for investigating neurological dysfunctions where these transporters are implicated.

Understanding Dopamine Transporter Dysfunction in Neurodevelopmental Disorders (e.g., ADHD research)

Research suggests that abnormalities within the dopamine system play a significant role in the pathophysiology of Attention-Deficit Hyperactivity Disorder (ADHD). wisc.edu The dopamine transporter (DAT) is a primary target of commonly used ADHD medications, and genetic studies have indicated the involvement of the DAT gene in ADHD. wisc.edunih.gov Neuroimaging studies investigating DAT levels in the brains of individuals with ADHD have yielded some discrepant findings. nih.gov Some studies using SPECT with radiotracers like [¹²³I]-IPT have reported increased mean DAT binding ratio in the basal ganglia of drug-naive children with ADHD compared to controls. wisc.edu However, other studies, including one using [¹¹C]-altropane and PET in adults with ADHD, found significantly increased DAT binding in the right caudate but also noted that levels of dopamine transporters alone may not determine whether an individual has ADHD. nih.govbnl.gov Another study using [⁹⁹mTc]TRODAT-1 SPECT in ADHD patients found no differences in DAT density between the left and right side and between the putamen and caudate nucleus. wisc.edu Despite some inconsistencies, these studies collectively suggest that alterations in DAT-mediated processes might contribute to the pathogenesis of ADHD, and this compound, as a DAT ligand, can be a tool in this research area. wisc.edufitchlab.com

Research into Alpha-Synuclein (B15492655) Deposition as a Biomarker

Alpha-synuclein deposition is a key pathological hallmark of Parkinson's disease (PD) and other synucleinopathies. google.comatrainceu.com The ability to image alpha-synuclein deposition in the brain and peripheral tissues is considered a significant goal for research, diagnosis, and drug development in these disorders. google.comgoogle.com While this compound directly targets dopamine and serotonin transporters, not alpha-synuclein, research into alpha-synuclein deposition is highly relevant to the conditions where this compound is used for diagnostic and research purposes, particularly Parkinson's disease. wikipedia.org Biomarker tests aimed at detecting phosphorylated alpha-synuclein (P-SYN), such as skin biopsies and seed amplification assays (SAA) using cerebrospinal fluid (CSF), are being investigated for their potential in early and accurate diagnosis of synucleinopathies. cndlifesciences.comnih.govnih.gov The development of in vivo imaging agents that can bind to alpha-synuclein aggregates is an active area of research. google.com Although this compound is not such an agent, its use in assessing dopaminergic degeneration in conditions like PD complements research into alpha-synuclein pathology, as both contribute to the understanding and diagnosis of these complex disorders. wikipedia.orgatrainceu.com

Future Directions and Emerging Research Avenues for this compound-Based Probes

The continued utility of this compound and similar tropane (B1204802) derivatives in neurochemical imaging suggests several future directions and emerging research avenues. Given its ability to target both DAT and SERT, further research could explore the simultaneous or differential assessment of these transporters in a wider range of neurological and psychiatric conditions beyond Parkinson's disease and ADHD, where alterations in both systems may be involved. The development of novel radiolabeled probes based on the this compound structure with improved selectivity for specific transporter subtypes or with altered pharmacokinetic properties could enhance imaging capabilities and provide more detailed information about transporter availability in different brain regions. wikipedia.org Furthermore, combining this compound SPECT imaging with other neuroimaging modalities, such as MRI or PET using different tracers, could offer a more comprehensive understanding of the structural and functional changes occurring in neurological disorders. google.comatrainceu.com Research into the correlation between this compound binding patterns and other biomarkers, including genetic markers and biochemical markers like alpha-synuclein, could improve diagnostic accuracy and help in stratifying patients for clinical trials. fitchlab.comcndlifesciences.commichaeljfox.org The potential for automated radiosynthesis of this compound and similar compounds could facilitate their wider availability for research and potentially clinical applications. mdpi.com Finally, exploring the use of this compound in preclinical models of neurological disorders can provide valuable insights into disease mechanisms and evaluate the efficacy of potential therapeutic interventions targeting dopamine and serotonin systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.